molecular formula C16H17NO3 B2418720 1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 56658-26-5

1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2418720
CAS No.: 56658-26-5
M. Wt: 271.316
InChI Key: DJYFEXWVCWVUJH-UHFFFAOYSA-N
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Description

1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Scientific Research Applications

1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals or materials science, optimizing its synthesis process, and conducting detailed studies on its physical and chemical properties .

Mechanism of Action

Target of Action

The primary target of the compound 1’-Cyclopropanecarbonyl-3H-Spiro[2-Benzofuran-1,4’-Piperidine]-3-One is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the central nervous system, σ1 receptors play key roles in the regulation of various neurotransmitter systems, neuroplasticity, and neuroprotection.

Mode of Action

The compound acts as a σ1 receptor antagonist . It binds to the σ1 receptor with a high affinity, blocking its action. This prevents the σ1 receptor from carrying out its role in modulating neuronal signal transmission. The compound has extraordinarily high σ1/σ2 selectivity (>1100), meaning it preferentially binds to the σ1 receptor over the σ2 receptor .

Pharmacokinetics

It is known that the compound is rapidly metabolized by liver microsomes . The major metabolites identified are an N-debenzylated metabolite and a hydroxylated metabolite . The compound’s metabolism is primarily mediated by the CYP3A4 isoenzyme . These metabolic processes can affect the compound’s bioavailability, distribution, and elimination from the body.

Result of Action

The compound’s antagonistic action on the σ1 receptor leads to a variety of effects at the cellular and molecular level. For instance, it has been shown to display analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that the compound could influence neuronal activity and pain signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where bicyclo[1.1.0]butanes react with benzofuran-derived oxa (aza)dienes under the catalysis of BF3·Et2O . This method allows for the construction of spirocyclic structures with high yields and excellent chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one is unique due to its specific spirocyclic structure and the presence of a cyclopropanecarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1'-(cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(11-5-6-11)17-9-7-16(8-10-17)13-4-2-1-3-12(13)15(19)20-16/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFEXWVCWVUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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